molecular formula C8H10N4O2S B13189689 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide

Cat. No.: B13189689
M. Wt: 226.26 g/mol
InChI Key: XGWONOCRIYMLAM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide is a chemical reagent built around the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This fused bicyclic heterocycle is recognized for its close similarity to purine bases, making it a versatile isostere in the design of bioactive molecules . The core pyrazolo[3,4-b]pyridine structure is a common feature in compounds investigated for a wide range of pharmacological activities, including use as kinase inhibitors, anticancer agents, antiviral agents, and anti-inflammatory agents . Furthermore, derivatives containing sulfonamide functional groups are known to exhibit diverse biological properties, which makes this compound a valuable intermediate for exploring new structure-activity relationships . Researchers can utilize this compound as a key synthetic building block for the development of novel therapeutic candidates. Its structure offers multiple sites for further chemical modification, allowing for the generation of diverse compound libraries aimed at hitting various biological targets. The specific this compound derivative holds significant potential in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns in pharmaceutical research. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

InChI

InChI=1S/C8H10N4O2S/c1-4-3-5(2)10-7-6(4)8(12-11-7)15(9,13)14/h3H,1-2H3,(H2,9,13,14)(H,10,11,12)

InChI Key

XGWONOCRIYMLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Formation of Pyrazolo[3,4-b]pyridine Core

  • Preformed Pyrazole or Pyridine Method : This involves starting with either a preformed pyrazole or pyridine ring and then constructing the other ring through various cyclization reactions.
  • Four-Component Bicyclization : This method offers a flexible approach to synthesizing diverse pyrazolo[3,4-b]pyridines by combining different starting materials in a single reaction vessel.

Introduction of Sulfonamide Group

Once the pyrazolo[3,4-b]pyridine core is established, the sulfonamide group can be introduced through a nucleophilic substitution reaction. This typically involves reacting the pyrazolo[3,4-b]pyridine derivative with a sulfonyl chloride in the presence of a base.

Specific Synthesis of this compound

The specific synthesis of This compound involves several key steps:

  • Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine :

    • Start with the appropriate pyrazole or pyridine derivative.
    • Use a cyclization reaction to form the pyrazolo[3,4-b]pyridine core.
    • Introduce methyl groups at positions 4 and 6 through alkylation reactions.
  • Introduction of the Sulfonamide Group :

    • React the 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
    • Treat the sulfonyl chloride with ammonia or an amine to introduce the sulfonamide group.

The reaction conditions and yields can vary significantly depending on the specific synthetic route and reagents used. Generally, the cyclization steps are performed under acidic or basic conditions, while the introduction of the sulfonamide group requires careful control of temperature and solvent choice.

Step Reagents Conditions Yield
Cyclization Pyrazole derivative, acid/base High temperature, solvent (e.g., ethanol) 60-80%
Alkylation Methylating agent (e.g., methyl iodide) Base (e.g., sodium hydroxide), solvent (e.g., DMF) 70-90%
Sulfonamide Introduction Chlorosulfonic acid, ammonia/amine Low temperature, solvent (e.g., dichloromethane) 50-70%

Characterization and Purification

The synthesized compound is typically characterized using spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. Purification can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride:

Overview

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with methyl groups at the 4 and 6 positions and a sulfonyl chloride group at position 3. This unique structure gives it distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is of interest because of its potential biological activities.

Antiproliferative Activity: Derivatives of this compound have demonstrated significant antiproliferative properties against various cancer cell lines, as assessed using the CellTiter-Glo Luminescent cell viability assay against U937 cells. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxic effects without significant toxicity to normal cells.

The biological activity may be mediated through several mechanisms:

  • Inhibition of Protein Glycation: The sulfonamide moiety can inhibit protein glycation processes, which are implicated in diseases such as diabetes and aging.
  • Antibacterial and Antifungal Activities: Compounds in this class have shown efficacy against bacterial and fungal pathogens, making them potential candidates for antibiotic development.
  • Anticancer Properties: It has been demonstrated that it can induce apoptosis in cancer cells in vitro, suggesting a mechanism that may involve interference with cell cycle progression or induction of oxidative stress.

Applications

  • TRK Inhibition: As a TRK inhibitor, 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts cell proliferation, differentiation, and survival, making it effective against certain cancers.
  • Treatment of SGK Active Unsuitable Diseases: The compound is suitable for treating SGK active unsuitable diseases, for example degenerative joint disease or inflammatory process such as osteoarthritis or rheumatosis .

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide are influenced by its substituents. Below is a comparison with structurally related derivatives:

Key Differences and Trends

Substituent Impact on Activity: The sulfonamide group enhances antibacterial properties, likely due to its similarity to para-aminobenzoic acid (PABA), a folate synthesis intermediate . Amino derivatives serve as versatile intermediates for further functionalization, such as forming Schiff bases or hydrazides, which exhibit antioxidant activity . Brominated analogs (e.g., 5-bromo derivative) are explored in cancer research, highlighting the role of halogens in modulating bioactivity .

Synthetic Efficiency :

  • Ultrasonic irradiation improves reaction yields and reduces time for derivatives like Schiff bases .
  • Meerwein reaction remains critical for sulfonamide synthesis but requires precise control to avoid byproducts .

Spectral Signatures :

  • Sulfonamides show distinct SO₂ IR bands (~1375 cm⁻¹), while Schiff bases exhibit C=O stretches (~1730 cm⁻¹) .
  • N-Alkylation introduces characteristic NMR signals for ester or alkyl groups (e.g., δ 1.13 ppm for CH₃) .

Biological Activity

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the pyrazolopyridine family, which has been extensively studied for various therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Sulfonamide Group : Imparts significant biological activity and solubility properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes. Notably, it has shown potential as an inhibitor of tropomyosin receptor kinases (TRKs), which play a pivotal role in cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound binds to the kinase domain of TRKs, preventing phosphorylation and activation of downstream signaling pathways such as Ras/Erk and PI3K/Akt.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mechanisms like mitochondrial dysfunction and reactive oxygen species (ROS) overproduction.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. The following table summarizes the findings from various research articles:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa28.3Induction of apoptosis via ROS production
MCF-756.6Cell cycle arrest at G1 phase
A549 (Lung Cancer)15.0Inhibition of tubulin polymerization
PC3 (Prostate Cancer)22.5Inhibition of protein kinase signaling

Case Studies

  • Inhibition of TRK Signaling :
    • A study demonstrated that this compound effectively inhibited TRK signaling pathways in neuroblastoma cells, leading to reduced cell viability and increased apoptosis rates.
  • Cytotoxicity Evaluation :
    • An MTT assay conducted on various cancer cell lines indicated that the compound exhibited significant cytotoxic effects, with IC50 values ranging from 15 µM to 56 µM depending on the cell type.
  • Mechanistic Insights :
    • Fluorescence microscopy studies revealed that treatment with this compound resulted in characteristic apoptotic features such as chromatin condensation and membrane blebbing.

Q & A

(Basic) What are the common synthetic routes for 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole or pyridine precursors. Key steps include cyclization using reagents like alkyl halides or aryloxy/alkoxy substituents under anhydrous conditions. For example, coupling reactions in dry acetonitrile or dichloromethane at controlled temperatures (50–80°C) are critical for regioselectivity. Post-synthesis purification via recrystallization from polar solvents (e.g., acetonitrile) ensures high purity . Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring reaction progress using TLC or HPLC.

(Basic) How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

1H/13C NMR and IR spectroscopy are used to confirm proton environments and functional groups (e.g., sulfonamide NH stretches at ~3300 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) provides definitive proof of regiochemistry and stereoelectronic effects. For instance, SCXRD analysis in related pyrazolo[3,4-b]pyridines revealed fused-ring planarity and substituent orientations . Deuterated DMSO is preferred for NMR to resolve exchangeable protons, while mass spectrometry (HRMS) validates molecular weight .

(Basic) What biological activities have been reported for pyrazolo[3,4-b]pyridine sulfonamide derivatives, and what assay methodologies are employed to evaluate these activities?

These derivatives show kinase inhibition (e.g., FGFR1) and potential anticancer activity. In vitro assays include:

  • Enzyme inhibition : Fluorescence-based kinase assays measuring IC50 values.
  • Cell viability : MTT assays on cancer cell lines (e.g., Hela, MCF-7).
  • Binding studies : Surface plasmon resonance (SPR) or molecular docking to identify key interactions with target proteins .

(Advanced) What strategies can be employed to resolve contradictions between experimental spectral data and predicted molecular structures?

Discrepancies in NMR/IR data may arise from tautomerism or polymorphism. Solutions include:

  • 2D NMR (COSY, NOESY) : To confirm spin systems and spatial proximity of protons.
  • SCXRD : Resolves ambiguities in regiochemistry.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering).
  • Computational validation : DFT calculations to simulate spectra and compare with experimental data .

(Advanced) How can computational modeling techniques be integrated into the study of this compound to predict binding affinity and mechanism of action?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can map interactions with target proteins (e.g., FGFR1's ATP-binding pocket). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity. Pharmacophore modeling identifies critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) for structure-based drug design .

(Advanced) What methodological considerations are essential when designing SAR studies for sulfonamide-containing pyrazolo[3,4-b]pyridine derivatives?

  • Substituent variation : Systematically modify methyl groups at positions 4/6 and sulfonamide substituents.
  • Biological assays : Use consistent protocols (e.g., fixed ATP concentrations in kinase assays) to ensure comparability.
  • Theoretical alignment : Link modifications to hypotheses about steric/electronic effects on binding .

(Advanced) How can reaction parameters such as solvent polarity and temperature be systematically varied to improve regioselectivity?

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to influence intermediate stability.
  • Temperature gradients : Lower temperatures (0–25°C) may favor kinetic control, reducing byproducts.
  • Catalyst exploration : Lewis acids (e.g., ZnCl2) can direct cyclization pathways .

(Advanced) What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) for baseline separation.
  • Preparative HPLC : C18 columns with acetonitrile/water mobile phases.
  • Countercurrent chromatography : For large-scale isolation of structurally similar byproducts .

(Advanced) How does the sulfonamide group influence solubility and crystallization behavior, and what formulation strategies can address these challenges?

The sulfonamide group enhances hydrophilicity but may reduce membrane permeability. Strategies include:

  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Co-crystallization : Use carboxylic acid co-formers to modify crystal packing.
  • Nanoformulation : Liposomal encapsulation or PEGylation to enhance bioavailability .

(Advanced) What experimental approaches are recommended for validating proposed metabolic pathways in pharmacological studies?

  • In vitro metabolism : Liver microsome assays with LC-MS/MS to identify phase I/II metabolites.
  • Isotope labeling : 14C-labeled compound tracks metabolic fate in vivo.
  • CYP450 inhibition assays : Determine enzyme-specific interactions using fluorogenic substrates .

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